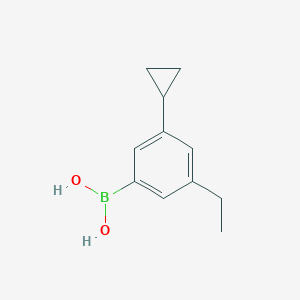
(3-Cyclopropyl-5-ethylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropyl-5-ethylphenyl)boronic acid is an organoboron compound with the molecular formula C11H15BO2. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropyl and ethyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of arylboronic acids, including this compound, often employs continuous flow processes. These methods allow for the efficient handling of reactive intermediates and can achieve high throughput with consistent product quality .
化学反应分析
Types of Reactions: (3-Cyclopropyl-5-ethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Amidation: Boronic acids can catalyze the formation of amides from carboxylic acids and amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Amidation: Boronic acids themselves act as catalysts in the presence of amines and carboxylic acids.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Amidation: Amides.
科学研究应用
(3-Cyclopropyl-5-ethylphenyl)boronic acid has diverse applications in scientific research:
作用机制
The primary mechanism by which (3-Cyclopropyl-5-ethylphenyl)boronic acid exerts its effects is through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . Additionally, in biological systems, boronic acids can inhibit enzymes by forming covalent complexes with active site residues .
相似化合物的比较
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: (3-Cyclopropyl-5-ethylphenyl)boronic acid is unique due to the presence of both cyclopropyl and ethyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, it may offer enhanced steric and electronic properties that can be advantageous in specific synthetic applications .
属性
分子式 |
C11H15BO2 |
|---|---|
分子量 |
190.05 g/mol |
IUPAC 名称 |
(3-cyclopropyl-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO2/c1-2-8-5-10(9-3-4-9)7-11(6-8)12(13)14/h5-7,9,13-14H,2-4H2,1H3 |
InChI 键 |
VBURNTLBUIBFBO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C2CC2)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















